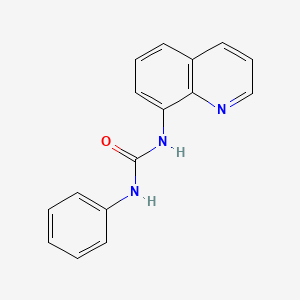![molecular formula C15H22N2O3 B5583954 4-ethoxy-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5583954.png)
4-ethoxy-N-[2-(4-morpholinyl)ethyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of benzamide derivatives, including those similar to 4-ethoxy-N-[2-(4-morpholinyl)ethyl]benzamide, often involves complex reactions aiming to introduce specific functional groups to achieve desired biological activities. For example, Kato et al. (1992) discuss the synthesis and structure-activity relationships of various benzamide derivatives, indicating the meticulous steps involved in introducing ethoxy and morpholinyl groups to the benzamide core to enhance gastrokinetic activity (Kato, S., Morie, T., Harada, H., Yoshida, N., & Matsumoto, J., 1992).
Molecular Structure Analysis
Molecular structure analysis of benzamide derivatives reveals that the arrangement of atoms and functional groups plays a crucial role in their biological activity. Lu et al. (2017) synthesized a compound with a morpholine group and analyzed its crystal structure, showing how the specific orientations and interactions between molecules can impact their efficacy and interactions with biological targets (Lu, J.-F., Zhou, X.-l., Xu, Y.-H., Yue, S., Ji, X., Zheng, N., & Jin, L., 2017).
Chemical Reactions and Properties
Benzamide derivatives undergo various chemical reactions, influenced by their functional groups. The introduction of ethoxy and morpholinyl groups, for instance, can significantly alter the chemical properties of these compounds, affecting their biological activities and interactions. The synthesis processes often involve condensation reactions, halogenation, and other modifications to tailor the compound's properties for specific applications.
Physical Properties Analysis
The physical properties of benzamide derivatives, such as solubility, melting point, and crystallinity, are crucial for their application in medicinal chemistry. These properties are determined by the molecular structure and the nature of substituents attached to the benzamide core. Compounds like those studied by Demir et al. (2015) demonstrate how structural modifications can affect these physical properties, impacting their bioavailability and therapeutic effectiveness (Demir, S., Çakmak, Ş., Dege, N., Kutuk, H., Odabaşoğlu, M., & Kepekci, R. A., 2015).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-ethoxy-N-(2-morpholin-4-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-2-20-14-5-3-13(4-6-14)15(18)16-7-8-17-9-11-19-12-10-17/h3-6H,2,7-12H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBNFGOVJZHIZSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24805865 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2-fluorobenzoyl)amino]phenyl acetate](/img/structure/B5583873.png)
![4-{[(4-acetylphenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B5583879.png)
![3-(3,5-dimethyl-4-isoxazolyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)propanamide hydrochloride](/img/structure/B5583883.png)

![3-methyl-2-(methylthio)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B5583901.png)
![{1-[(7-fluoro-2-methyl-1H-indol-3-yl)acetyl]-3-piperidinyl}(1-methyl-1H-imidazol-2-yl)methanone](/img/structure/B5583912.png)
![(3-chloro-4-methoxyphenyl)(imidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B5583914.png)

![N-{[5-(aminocarbonyl)-3-thienyl]sulfonyl}glycine](/img/structure/B5583931.png)

![1-(2-methoxyphenyl)-N-({3-[(methylthio)methyl]-1,2,4-oxadiazol-5-yl}methyl)-1H-pyrazole-4-carboxamide](/img/structure/B5583950.png)

![7-(cyclopropylmethyl)-N-[(1S)-2-hydroxy-1-methylethyl]-6-(4-methoxyphenyl)-8-oxo-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5583974.png)
![ethyl 8-methoxy-4-[(3-pyridinylmethyl)amino]-3-quinolinecarboxylate](/img/structure/B5583987.png)